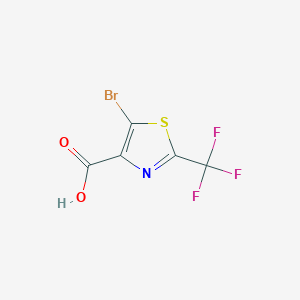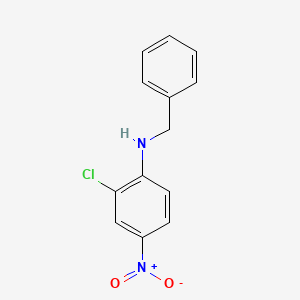
N-benzyl-2-chloro-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-chloro-4-nitroaniline is an organic compound with the molecular formula C13H11ClN2O2. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and the aromatic ring is substituted with a chlorine atom and a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzyl-2-chloro-4-nitroaniline can be synthesized through a multi-step process. One common method involves the nitration of N-benzylaniline followed by chlorination. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the chlorination step can be carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-chloro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: N-benzyl-2-chloro-4-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: N-benzyl-2-chloro-4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-chloro-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-benzyl-2-chloro-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-2-methyl-4-nitroaniline: Similar structure but with a methyl group instead of a chlorine atom.
2-chloro-4-nitroaniline: Lacks the benzyl group, making it less hydrophobic.
4-nitroaniline: Lacks both the benzyl and chlorine substituents.
Uniqueness
N-benzyl-2-chloro-4-nitroaniline is unique due to the presence of both the benzyl and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its lipophilicity and ability to interact with hydrophobic targets in biological systems.
Eigenschaften
Molekularformel |
C13H11ClN2O2 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
N-benzyl-2-chloro-4-nitroaniline |
InChI |
InChI=1S/C13H11ClN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI-Schlüssel |
RXDKWNPDGOXZON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


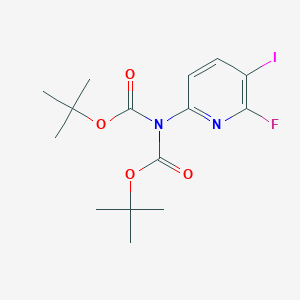
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)


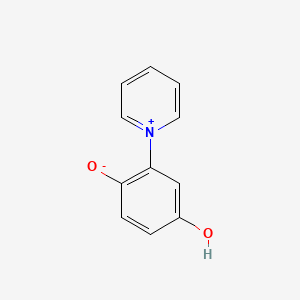
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
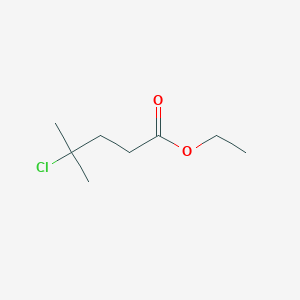
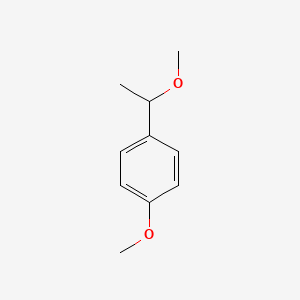

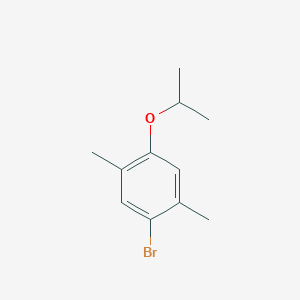
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)


